

Butafenacil: A Technical Guide to its Classification as a Group G/14 Herbicide

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Compound of Interest				
Compound Name:	Butafenacil			
Cat. No.:	B1668078	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butafenacil is a potent, non-selective herbicide belonging to the pyrimidinedione chemical class.[1][2] It is classified as a Group G herbicide in Australia and a Group 14 herbicide according to the global Herbicide Resistance Action Committee (HRAC) numbering system.[3] [4] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[1] This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS). The subsequent lipid peroxidation causes swift disruption of cell membrane integrity, leading to necrosis and death of susceptible plant species. This technical guide provides an in-depth overview of butafenacil's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Classification and Chemical Properties

Butafenacil is a member of the pyrimidinedione chemical family. Its classification as a Group G/14 herbicide places it in the category of protoporphyrinogen oxidase (PPO) inhibitors.



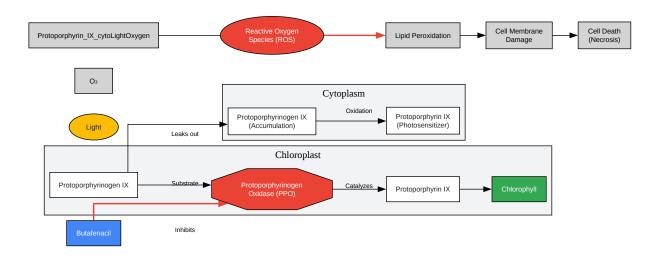
Property	Value
IUPAC Name	1-(allyloxycarbonyl)-1-methylethyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzoate
Chemical Formula	C20H18CIF3N2O6
Molar Mass	474.82 g/mol
Mode of Action	Inhibition of Protoporphyrinogen Oxidase (PPO)
HRAC Group	14 (Global)
WSSA Group	14
Australian Group	G

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The primary mode of action of **butafenacil** is the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). PPO is a critical enzyme located in the chloroplasts of plant cells, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to both chlorophyll and heme.

By blocking PPO, **butafenacil** causes the accumulation of protoporphyrinogen IX in the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen and other reactive oxygen species initiate a cascade of lipid peroxidation events within the cell membranes. The rapid degradation of membrane lipids leads to a loss of membrane integrity, cellular leakage, and ultimately, cell death, which manifests as chlorosis and necrosis in the treated plant.





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Figure 1. Signaling pathway of PPO inhibition by butafenacil.

Quantitative Data In Vitro PPO Inhibition

The inhibitory activity of **butafenacil** against PPO has been quantified using recombinant enzymes from various plant species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent inhibitory effect.



Plant Species	IC50 (nM)	
Amaranthus tuberculatus (Waterhemp)	22 - 28	
Glycine max (Soybean)	22 - 28	
Arabidopsis thaliana	22 - 28	
Brassica napus (Rapeseed)	22 - 28	
Data from a study comparing tiafenacil to other PPO inhibitors, including butafenacil.		

Herbicidal Efficacy

Field trials have demonstrated the efficacy of **butafenacil**, often in combination with other herbicides, for the control of a broad spectrum of weed species. The following tables summarize the percentage of weed control observed in various studies.

Table 3.2.1: Efficacy of Logran B-Power® (**Butafenacil** + Triasulfuron) against Various Weed Species

Weed Species	Growth Stage	Application Rate (g a.i./ha)	% Control (Days After Treatment)
Lolium rigidum (Annual Ryegrass)	1-leaf to mid-tillering	36	70-80 (21 DAT)
Malva parviflora (Marshmallow)	Seedling	36	>90 (21 DAT)
Lactuca saligna (Prickly Lettuce)	Rosette	36	>90 (21 DAT)
Data compiled from field trials in Australia.			

Table 3.2.2: Efficacy of Touchdown B-Power® (**Butafenacil** + Glyphosate) against Various Weed Species



Weed Species	Growth Stage	Application Rate (g a.i./ha)	% Control (Days After Treatment)
Lolium rigidum (Annual Ryegrass)	Tillering	184 - 636	85-95 (28 DAT)
Bromus diandrus (Great Brome)	Tillering	184 - 636	80-90 (28 DAT)
Arctotheca calendula (Capeweed)	Rosette	184 - 636	>95 (28 DAT)
Raphanus raphanistrum (Wild Radish)	4-6 leaf	184 - 636	>95 (28 DAT)
Data compiled from over 100 field trials in Australia.			

Experimental Protocols

The following protocols provide a framework for assessing the herbicidal activity of **butafenacil**.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory effect of **butafenacil** on PPO activity.

Materials:

- Crude or recombinant PPO enzyme extract from target plant species
- Butafenacil stock solution (in an appropriate solvent, e.g., DMSO)
- · Protoporphyrinogen IX substrate
- Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol)



Spectrofluorometer

Procedure:

- Prepare a series of dilutions of the butafenacil stock solution in the assay buffer.
- In a microplate, add the PPO enzyme extract to each well.
- Add the different concentrations of butafenacil to the respective wells. Include a control with no butafenacil.
- Pre-incubate the enzyme and butafenacil mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.
- Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a spectrofluorometer (excitation at ~405 nm, emission at ~630 nm).
- Calculate the initial reaction rates for each **butafenacil** concentration.
- Determine the IC₅₀ value by plotting the percentage of PPO inhibition against the logarithm of the **butafenacil** concentration and fitting the data to a dose-response curve.

Measurement of Protoporphyrin IX Accumulation

This protocol quantifies the in vivo accumulation of protoporphyrin IX in plant tissues following treatment with **butafenacil**.

Materials:

- Whole plants or leaf discs of the target weed species
- Butafenacil solution at various concentrations
- Acetone: 0.5 N NH₄OH (9:1, v/v) extraction solvent
- Spectrofluorometer



Procedure:

- Treat plants or leaf discs with different concentrations of butafenacil solution. Include an untreated control.
- Incubate the treated plant material in the dark for a specified period (e.g., 20 hours) to allow for the accumulation of protoporphyrin IX.
- Homogenize a known weight of the plant tissue in the extraction solvent.
- Centrifuge the homogenate to pellet the cell debris.
- Transfer the supernatant to a clean tube and measure the fluorescence using a spectrofluorometer (excitation at ~400 nm, emission at ~635 nm).
- Quantify the protoporphyrin IX concentration using a standard curve prepared with known concentrations of protoporphyrin IX.
- Express the results as nmol of protoporphyrin IX per gram of fresh weight.

Lipid Peroxidation Assay (TBARS Method)

This protocol measures the extent of lipid peroxidation in **butafenacil**-treated plant tissues by quantifying malondialdehyde (MDA), a product of lipid breakdown.

Materials:

- Plant tissue treated with butafenacil (and exposed to light)
- Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
- Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)
- Spectrophotometer

Procedure:

Homogenize a known weight of plant tissue in the TCA solution.

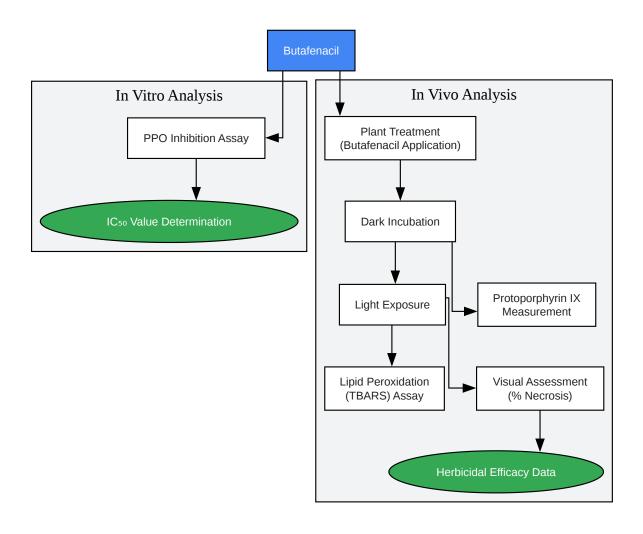
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- Centrifuge the homogenate to precipitate proteins and other macromolecules.
- Mix the supernatant with the TBA solution.
- Heat the mixture in a water bath at 95°C for 30 minutes to allow the formation of the MDA-TBA adduct.
- Cool the reaction mixture on ice to stop the reaction.
- Centrifuge the mixture to clarify the solution.
- Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).
- Calculate the concentration of MDA using the Beer-Lambert equation, subtracting the absorbance at 600 nm from the absorbance at 532 nm. The molar extinction coefficient for the MDA-TBA adduct at 532 nm is 155 mM⁻¹ cm⁻¹.
- Express the results as nmol of MDA per gram of fresh weight.





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Figure 2. Experimental workflow for assessing butafenacil's herbicidal activity.

Conclusion

Butafenacil's classification as a Group G/14 herbicide is firmly established by its specific mode of action: the inhibition of protoporphyrinogen oxidase. This leads to a well-characterized cascade of events, culminating in rapid and effective herbicidal action. The quantitative data on its PPO inhibition and field efficacy underscore its potency. The detailed experimental protocols provided in this guide offer a robust framework for further research into the biochemical and physiological effects of **butafenacil** and other PPO-inhibiting herbicides, which is essential for



the development of new weed management strategies and for understanding and mitigating herbicide resistance.

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